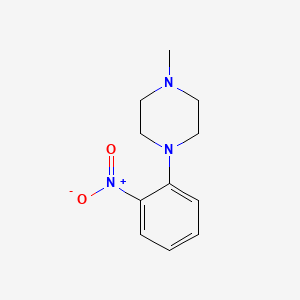

1-Methyl-4-(2-nitrophenyl)piperazine

Description

The piperazine (B1678402) ring is a ubiquitous heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its frequent appearance in a vast array of biologically active compounds and approved pharmaceutical agents. mdpi.comresearchgate.net The piperazine moiety, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, can engage in various non-covalent interactions with biological targets, and its physicochemical properties can be readily modulated through substitution at its nitrogen atoms. researchgate.net Consequently, piperazine derivatives have been integral to the development of drugs across numerous therapeutic areas. researchgate.net

Contemporary organic synthesis has produced a diverse toolbox for the construction and functionalization of the piperazine core. mdpi.com Classical methods often involve the condensation of anilines with bis(2-haloethyl)amines. core.ac.uk However, modern synthetic chemistry has introduced more sophisticated and efficient strategies. These include palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann coupling, and direct C-H functionalization, which allow for the precise and modular installation of various substituents onto the piperazine ring system. mdpi.com These advanced methods have significantly broadened the chemical space accessible to medicinal chemists, enabling the synthesis of complex and highly functionalized piperazine-based molecules. mdpi.com

Nitrophenyl-substituted piperazines are a particularly important subclass of piperazine derivatives that serve as versatile intermediates in multi-step organic synthesis. core.ac.uknih.gov The significance of this structural motif is twofold, primarily revolving around the chemical reactivity imparted by the nitrophenyl group.

Firstly, the strongly electron-withdrawing nature of the nitro group activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). This allows for the relatively straightforward synthesis of N-aryl piperazines by reacting a piperazine derivative, such as N-methylpiperazine, with an activated nitroaryl halide (e.g., 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene). researchgate.net The reaction typically proceeds under mild conditions with a base, providing a high-yielding and reliable method for creating the core structure. chemicalbook.com

Secondly, the nitro group itself is a versatile functional handle. It can be readily reduced to an aniline (B41778) derivative under various conditions, such as catalytic hydrogenation (e.g., using H₂/Pd-C) or with reducing agents like iron in acidic media. researchgate.net The resulting amino group serves as a key precursor for a wide range of subsequent chemical transformations, including amide bond formation, diazotization, and the construction of other heterocyclic systems. This synthetic utility makes nitrophenylpiperazines valuable building blocks for creating libraries of complex molecules for drug discovery programs. researchgate.netcore.ac.uk For instance, the isomeric 1-methyl-4-(4-nitrophenyl)piperazine (B98782) is used in the synthesis of inhibitors targeting the epidermal growth factor receptor (EGFR). chemicalbook.com

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Methylpiperazine (B117243) + 4-Fluoronitrobenzene | K₂CO₃, DMF, Room Temperature, 2h | 1-Methyl-4-(4-nitrophenyl)piperazine | 98% | chemicalbook.com |

While its isomers, particularly 1-methyl-4-(4-nitrophenyl)piperazine, are well-documented in scientific literature as intermediates for pharmaceuticals, dedicated academic research focusing specifically on 1-methyl-4-(2-nitrophenyl)piperazine is limited. chemicalbook.comchemicalbook.com The compound is commercially available from chemical suppliers, indicating its use as a reagent or building block in synthetic chemistry. fishersci.no

The primary role of this compound in academic and industrial research is likely that of a synthetic intermediate. Its structure contains the key features discussed previously: a piperazine core for modulating solubility and basicity, and a synthetically versatile ortho-nitrophenyl group. The position of the nitro group at the ortho position, as opposed to the more commonly studied para position, would offer different steric and electronic properties to downstream compounds. The resulting ortho-aminoaniline, formed after reduction, could be used in cyclization reactions to form benzimidazole (B57391) or other fused heterocyclic systems, a common strategy in medicinal chemistry.

Although specific studies detailing its unique applications are not prevalent, its value can be inferred from the extensive research on analogous compounds. It represents a readily accessible chemical tool for organic chemists to construct novel and complex molecular architectures.

| Property | This compound | 1-Methyl-4-(4-nitrophenyl)piperazine |

|---|---|---|

| CAS Number | 30978-68-0 | 16155-03-6 nih.gov |

| Molecular Formula | C₁₁H₁₅N₃O₂ | C₁₁H₁₅N₃O₂ nih.gov |

| Molecular Weight | 221.26 g/mol | 221.26 g/mol nih.gov |

| Appearance | Data not widely available | Orange to red solid chemicalbook.comchemicalbook.com |

| Melting Point | Data not widely available | 109-111 °C chemicalbook.com |

Properties

IUPAC Name |

1-methyl-4-(2-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-4-2-3-5-11(10)14(15)16/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRLRVMFEGGGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328470 | |

| Record name | 1-methyl-4-(2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62208-63-3 | |

| Record name | 1-methyl-4-(2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 4 2 Nitrophenyl Piperazine and Its Analogues

Established Synthetic Routes to 1-Methyl-4-(2-nitrophenyl)piperazine

The synthesis of this compound and its isomers has traditionally been achieved through robust and well-documented chemical reactions. These methods are foundational in organic chemistry and provide reliable pathways to the target molecule.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for synthesizing arylpiperazines. This reaction is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group, typically a halogen. chemistrysteps.comlibretexts.org

The mechanism involves a two-step addition-elimination process. First, the nucleophile, in this case, the nitrogen atom of 1-methylpiperazine (B117243), attacks the carbon atom bearing the leaving group on the nitro-substituted aromatic ring. This addition forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The presence of the nitro group is crucial as it delocalizes the negative charge, stabilizing the intermediate and facilitating the reaction. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product. libretexts.org

A common example of this approach is the reaction of 1-methylpiperazine with an activated aryl halide. For instance, the synthesis of the isomeric 1-methyl-4-(4-nitrophenyl)piperazine (B98782) is readily achieved by reacting 1-methylpiperazine with 1-fluoro-4-nitrobenzene (B44160). prepchem.com The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. chemistrysteps.comnih.gov

| Reactant 1 | Reactant 2 | Product Isomer | Key Feature |

| 1-Methylpiperazine | 1-Fluoro-4-nitrobenzene | 1-Methyl-4-(4-nitrophenyl)piperazine | SNAr with fluorine as leaving group. prepchem.com |

| 1-(4-Methoxyphenyl)piperazine (B173029) | p-Chloronitrobenzene | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | SNAr with chlorine as leaving group. core.ac.uk |

| 1-Methylpiperazine | 1-Chloro-2-nitrobenzene (B146284) | This compound | SNAr with ortho-nitro activation. |

Multi-step Organic Synthesis Pathways Involving Piperazine (B1678402) Derivatization

Multi-step synthesis provides an alternative and versatile approach, allowing for the construction of complex piperazine derivatives through sequential reactions. These pathways often involve creating a functionalized piperazine ring first, which is then further modified.

One such strategy begins with the formation of a substituted piperazine from more fundamental precursors like diethanolamine (B148213). core.ac.uk For example, 1-(4-methoxyphenyl)piperazine can be generated in a one-pot synthesis from diethanolamine and p-anisidine. This intermediate is then subjected to an N-arylation reaction with a compound like p-chloronitrobenzene to yield the desired product. core.ac.uk

Another common derivatization technique is the N-alkylation of a piperazine ring. The synthesis of 1-(4-methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine, an analogue with a methylene (B1212753) spacer, is achieved by reacting p-methoxyphenylpiperazine with p-nitrobenzyl chloride. prepchem.com This demonstrates how the piperazine nitrogen can be functionalized to build more complex structures. These multi-step approaches are integral to creating a diverse library of piperazine-containing molecules. numberanalytics.com

Development of Novel Synthetic Strategies for Piperazine Compounds

Recent advancements in organic synthesis have focused on developing more efficient, selective, and sustainable methods for constructing and functionalizing the piperazine scaffold.

Catalytic Approaches in Piperazine Ring Formation and Functionalization

Modern catalysis has introduced powerful tools for piperazine synthesis. Transition-metal catalysis, in particular, has enabled reactions that were previously challenging.

Iridium Catalysis: A noteworthy development is the iridium-catalyzed synthesis of C-substituted piperazines. This method utilizes a [3+3] cycloaddition of imines to construct the piperazine ring in a highly atom-economic fashion. nih.govacs.org It allows for the creation of complex piperazines with excellent control over stereochemistry directly from readily available starting materials. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for the C–H functionalization of piperazines. beilstein-journals.org This technique allows for the direct formation of carbon-carbon bonds at the α-position to the nitrogen atom, providing access to previously difficult-to-synthesize substituted piperazines. encyclopedia.pub

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions remain a cornerstone for forming C-N bonds, enabling the synthesis of various N-arylpiperazines. google.com

Reductive Cyclization: Catalytic reductive cyclization of dioximes, derived from primary amines, offers a novel route to build the piperazine ring, further expanding the toolkit for creating these heterocycles. mdpi.com

Sustainable and Green Chemistry Methodologies in Heterocyclic Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. numberanalytics.comfrontiersin.org This involves designing processes that are more efficient, generate less waste, and use less hazardous substances. researchgate.net

Key green strategies applicable to piperazine synthesis include:

Alternative Energy Sources: Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. rasayanjournal.co.in

Safer Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a major focus. numberanalytics.com

Catalysis: The use of highly efficient and recyclable catalysts, including biocatalysts like enzymes, promotes sustainability. Biocatalysis offers the advantage of high selectivity under mild reaction conditions. numberanalytics.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. numberanalytics.com Catalytic methods like the [3+3] cycloaddition are excellent examples of high atom economy. nih.gov

Precursor and Intermediate Chemistry in this compound Synthesis

The selection of appropriate precursors and the management of reactive intermediates are critical for a successful synthesis.

For the direct synthesis of this compound via SNAr, the primary precursors are 1-methylpiperazine and an activated nitroaromatic compound such as 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene (B31998).

In more complex, multi-step syntheses, the range of precursors is broader:

Piperazine Ring Formation: Precursors can include diethanolamine and substituted anilines, which are used to construct the core heterocyclic ring. core.ac.uk Imines serve as key building blocks in iridium-catalyzed cycloadditions. nih.govacs.org

Functionalization: Intermediates often involve protecting groups to control reactivity. For example, N-Boc-piperidin-4-one can be used to introduce a piperidine (B6355638) moiety, which is later deprotected. google.com The synthesis of related compounds may proceed through intermediates such as (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, which is subsequently reduced and cyclized to form the piperazine ring. google.com

| Synthesis Approach | Key Precursors | Key Intermediates |

| Nucleophilic Aromatic Substitution | 1-Methylpiperazine, 1-Chloro-2-nitrobenzene | Meisenheimer Complex |

| Multi-step Synthesis (from Diethanolamine) | Diethanolamine, p-Anisidine, p-Chloronitrobenzene | 1-(4-Methoxyphenyl)piperazine |

| Iridium-Catalyzed Cycloaddition | Imines | Metallocycle Intermediates |

| C-H Functionalization | N-Substituted Piperazine, Aryl Halide | Radical Cations |

Role of Substituted Nitrobenzenes as Starting Materials

The primary and most direct route to synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. In this pathway, substituted nitrobenzenes are essential starting materials. The key substrate is an ortho-halonitrobenzene, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene.

The nitro group (–NO₂) in the ortho position to the halogen leaving group is of paramount importance. It functions as a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. This activation occurs through two main effects:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene (B151609) ring through the sigma bonds.

Resonance Effect: The nitro group delocalizes the negative charge of the aromatic ring in the intermediate state, known as the Meisenheimer complex. This resonance stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, thereby lowering the activation energy of the reaction.

The choice of the leaving group (typically a halogen) also influences reactivity, with the order generally being F > Cl > Br > I for SNAr reactions. Fluorine is the most effective leaving group in this context because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to attack by the nucleophile (1-methylpiperazine).

Formation and Functionalization of the Piperazine Ring

The synthesis of this compound typically utilizes a pre-formed, functionalized piperazine ring. The key reaction is the N-arylation of 1-methylpiperazine. In this step, the secondary amine nitrogen atom of 1-methylpiperazine acts as the nucleophile. It attacks the carbon atom bearing the halogen on the 2-nitro-substituted benzene ring.

The reaction proceeds via the classical SNAr mechanism:

Nucleophilic Attack: The nitrogen atom of 1-methylpiperazine attacks the electron-deficient carbon of the ortho-halonitrobenzene, forming a tetrahedral intermediate.

Formation of Meisenheimer Complex: This intermediate is a resonance-stabilized anionic sigma complex, often referred to as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group.

Departure of Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., F⁻ or Cl⁻), resulting in the final product, this compound.

While direct N-arylation is the most common method, an alternative, though less direct, approach involves constructing the piperazine ring onto a pre-existing aniline (B41778) derivative. For instance, 2-nitroaniline (B44862) could be reacted with bis(2-chloroethyl)amine (B1207034) to form the piperazine ring. However, for the specific synthesis of this compound, the direct coupling of 1-methylpiperazine with an activated nitrobenzene (B124822) is more efficient and widely employed.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

To maximize the yield and purity of this compound while minimizing reaction time and cost, careful optimization of reaction conditions is essential.

Catalyst Selection and Loading in Heterogeneous and Homogeneous Systems

For the nucleophilic aromatic substitution reaction on a highly activated substrate like ortho-halonitrobenzene, a transition metal catalyst is typically unnecessary. The strong electron-withdrawing nature of the nitro group provides sufficient activation for the reaction to proceed thermally, often referred to as a "catalyst-free" synthesis in the context of metal catalysis.

The base added to the reaction, such as potassium carbonate, is a stoichiometric reagent required to neutralize the acid byproduct, rather than a catalyst that participates in a catalytic cycle and is regenerated.

However, for less activated aryl halides (those lacking a strong electron-withdrawing group like –NO₂), SNAr reactions are often not feasible. In such cases, alternative transition metal-catalyzed cross-coupling reactions are employed to form the C-N bond. These include:

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly effective for a wide range of aryl halides and amines.

Ullmann Condensation: A copper-catalyzed reaction, which is an older but still relevant method for N-arylation.

For the synthesis of this compound from an ortho-halonitrobenzene, the inherent reactivity of the substrate makes these catalytic systems redundant, and the simpler, catalyst-free SNAr approach is preferred for its cost-effectiveness and operational simplicity.

Advanced Purification and Isolation Techniques for Complex Organic Molecules

Following the completion of the synthesis, the isolation and purification of this compound from the reaction mixture are critical to obtain a product of high purity. The standard procedure involves several steps.

First, a workup procedure is performed. Typically, the reaction mixture is cooled to room temperature and then poured into a large volume of cold water. chemicalbook.com Because this compound is a complex organic molecule with low aqueous solubility, it precipitates out of the aqueous solution as a solid. This process also helps to dissolve inorganic salts, such as excess potassium carbonate and the potassium halide byproduct. The crude solid product can then be collected by filtration and washed with water to remove residual salts.

For further purification, two main techniques are commonly employed:

Recrystallization: This is a highly effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate). core.ac.uk As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals are then collected by filtration.

Column Chromatography: If recrystallization does not provide sufficient purity, or if the byproducts have similar solubility profiles, column chromatography is the method of choice. nih.gov The crude product is dissolved in a small amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), often a mixture like chloroform/methanol (B129727) or ethyl acetate (B1210297)/hexanes, is passed through the column. nih.gov The components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase, allowing for their separation. Fractions are collected and those containing the pure product are combined and the solvent evaporated to yield the purified compound.

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination. chemicalbook.com

Reaction Mechanisms and Reactivity of 1 Methyl 4 2 Nitrophenyl Piperazine

Mechanistic Investigations of Nitro Group Transformations

The nitro group on the phenyl ring is a versatile functional group that can undergo several important transformations, significantly altering the electronic properties and potential biological activity of the molecule.

The reduction of the nitro group to an amino group is a fundamental transformation. This reaction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which dramatically changes the chemical properties of the aromatic ring. A variety of methods can achieve this reduction selectively. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction using metals in acidic media. wikipedia.orgnih.gov For 1-methyl-4-(2-nitrophenyl)piperazine, the goal is to reduce the nitro group without cleaving bonds within the piperazine (B1678402) ring or the N-aryl bond.

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. nih.gov The reaction typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst. wikipedia.org

Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are frequently used catalysts. wikipedia.org

Conditions: The reaction is often carried out in solvents like ethanol, methanol (B129727), or ethyl acetate (B1210297) at pressures ranging from atmospheric to several bars. psu.edu

Mechanism: The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, which are rapidly reduced on the catalyst surface to the final amine. nih.govorientjchem.org A proposed mechanism involves the sequential addition of hydrogen atoms to the oxygen atoms of the nitro group, followed by dehydration and further hydrogenation of the resulting imine-like intermediates. researchgate.netlboro.ac.uk

Chemical Reduction: Metals that are easily oxidized, such as iron (Fe), tin (Sn), or zinc (Zn), can be used in the presence of an acid (commonly HCl) to reduce the nitro group. wikipedia.org Another effective reagent is tin(II) chloride (SnCl₂). These methods are advantageous as they are often tolerant of other functional groups.

The choice of reducing agent can be critical for achieving selectivity, especially in molecules with multiple reducible functional groups. For instance, catalytic transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) with a Pd/C catalyst has been shown to be highly selective for the reduction of nitro groups while preserving sensitive groups like halogens. nih.gov

| Reagent/Catalyst | Conditions | Typical Outcome | Selectivity Notes |

|---|---|---|---|

| H₂, Pd/C | MeOH or EtOH, room temp, 1-4 atm | High yield of aniline (B41778) | Generally high, but can sometimes affect other reducible groups. |

| Fe, HCl | EtOH/H₂O, reflux | Good yield of aniline | Classic, cost-effective method. |

| SnCl₂·2H₂O | EtOH or EtOAc, reflux | High yield of aniline | Mild conditions, good for substrates with acid-sensitive groups. |

| NaBH₄, NiCl₂ | MeOH, room temp | High yield of aniline | Can be very selective for the nitro group. |

| NH₂NH₂·H₂O, Pd/C | MeOH, 80-120°C | High yield of aniline | Excellent for selective reduction in the presence of halogens. nih.gov |

The synthesis of this compound itself is a prime example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the piperazine nitrogen acts as the nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group.

The mechanism of SNAr reactions typically involves two steps:

Nucleophilic Attack: The nucleophile (in this case, 1-methylpiperazine) attacks the carbon atom bearing the leaving group on the nitro-activated benzene (B151609) ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate.

Loss of Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (e.g., F⁻, Cl⁻).

The rate of SNAr reactions is highly dependent on three factors:

The nature of the leaving group: The reactivity order is generally F > Cl > Br > I. nih.gov

The degree of activation of the aromatic ring: The presence of strong electron-withdrawing groups, such as the nitro group, is essential. The position of the nitro group relative to the leaving group is also critical; activation is strongest when the nitro group is in the ortho or para position, as this allows for direct resonance stabilization of the Meisenheimer complex.

The nucleophilicity of the attacking species: 1-methylpiperazine (B117243) is a reasonably strong secondary amine nucleophile.

The synthesis of the related compound 1-methyl-4-(4-nitrophenyl)piperazine (B98782) has been reported via the reaction of 1-methylpiperazine with 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene, demonstrating the practical application of this reaction. chemicalbook.comprepchem.comdissertationtopic.netchemicalbook.com The synthesis of the target 2-nitro isomer follows the same principle, typically starting from 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene (B146284). Kinetic studies on similar reactions, such as 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638), show that the reaction rate can be influenced by solvent properties and base catalysis. psu.edursc.orgmdpi.com

Reactivity Studies of the Piperazine Ring System

In this compound, both nitrogen atoms of the piperazine ring are tertiary, meaning they are already fully substituted with alkyl or aryl groups. Therefore, further N-alkylation or N-arylation to form stable neutral compounds is not possible. Such reactions would lead to the formation of quaternary ammonium (B1175870) salts, which are generally less common in medicinal chemistry applications unless a positive charge is desired.

However, the principles of N-alkylation and N-arylation are central to the synthesis of the parent molecule and its analogs. The synthesis of this compound can be envisioned through two primary retrosynthetic pathways involving N-substitution:

N-Arylation of 1-Methylpiperazine: This is the most common route, where 1-methylpiperazine is reacted with an activated 2-nitrophenyl halide (e.g., 1-fluoro-2-nitrobenzene) via the SNAr mechanism described previously.

N-Methylation of 1-(2-nitrophenyl)piperazine (B181537): An alternative route involves the methylation of the secondary amine of 1-(2-nitrophenyl)piperazine. sigmaaldrich.com This can be achieved using various methylating agents, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), typically in the presence of a non-nucleophilic base to neutralize the acid byproduct. Another widely used method is reductive amination, where 1-(2-nitrophenyl)piperazine is reacted with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or formic acid (Eschweiler-Clarke reaction).

| Reaction Type | Precursors | Common Reagents | Mechanism |

|---|---|---|---|

| N-Arylation | 1-Methylpiperazine + 1-Fluoro-2-nitrobenzene | K₂CO₃ or other base, DMF or DMSO solvent | Nucleophilic Aromatic Substitution (SNAr) |

| N-Methylation | 1-(2-Nitrophenyl)piperazine + Methylating Agent | CH₃I, K₂CO₃; or HCHO, NaBH(OAc)₃ | Nucleophilic Substitution (SN2) or Reductive Amination |

While reactions at the nitrogen centers are common, functionalization of the carbon atoms (C-H bonds) of the piperazine ring is a more recent and challenging area of synthetic chemistry. nih.govbeilstein-journals.org These reactions provide a powerful way to introduce structural diversity without altering the core N-substituents. mdpi.comencyclopedia.pub The C-H bonds alpha to the nitrogen atoms (positions 2, 3, 5, and 6) are the most common targets for functionalization due to their activation by the adjacent heteroatom.

Several modern synthetic methods have been developed for this purpose:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization. nih.govmdpi.com Using catalysts like iridium or ruthenium complexes, an α-amino radical can be generated from the piperazine ring. This radical can then couple with various partners, such as electron-deficient arenes or vinyl sulfones, to form new C-C bonds at the alpha position. nih.govencyclopedia.pub

Transition-Metal-Catalyzed C-H Activation: Catalysts based on metals like rhodium acs.org, palladium, or nickel mdpi.com can direct the functionalization of C-H bonds. Often, a directing group attached to one of the piperazine nitrogens is used to position the metal catalyst near a specific C-H bond, enabling regioselective reactions like arylation, alkylation, or carbonylation. nih.govacs.org For example, a pyridinyl group on one nitrogen can direct a rhodium catalyst to carbonylate the C-H bond alpha to the other nitrogen. acs.org

α-Lithiation Trapping: This method involves the deprotonation of an α-C-H bond using a strong base, such as sec-butyllithium, often in the presence of a chelating agent like sparteine (B1682161) for asymmetric synthesis. nih.govbeilstein-journals.orgmdpi.com The resulting α-lithiated species is a powerful nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, carbonyl compounds) to install new substituents. This typically requires an N-Boc protecting group on at least one of the nitrogen atoms. beilstein-journals.org

While these methods have been demonstrated on various piperazine scaffolds, their direct application to this compound is not widely reported and would require careful optimization to ensure compatibility with the nitroaryl group.

Reaction Kinetics and Thermodynamic Analysis

Detailed experimental kinetic and thermodynamic data for reactions involving this compound are not extensively available in the public literature. However, the reactivity of the compound can be understood through general principles of physical organic chemistry.

Kinetics:

Nitro Group Reduction: The rate of catalytic hydrogenation of nitroarenes is influenced by factors such as catalyst type, solvent, temperature, and the electronic nature of other substituents on the ring. orientjchem.org Electron-withdrawing groups can sometimes slow the reduction, while electron-donating groups can accelerate it, though the effect is complex and depends on the specific catalyst and mechanism. orientjchem.orgresearchgate.net For instance, studies on substituted nitrobenzenes show that the reduction rate can vary significantly depending on the position and nature of the substituent. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The kinetics of the SNAr reaction to form the title compound are strongly influenced by the electron-withdrawing power of the nitro group. The ortho position provides strong resonance stabilization for the intermediate Meisenheimer complex, leading to a fast reaction rate. Kinetic studies of analogous reactions, like 1-fluoro-2,4-dinitrobenzene with piperidine, have shown that the reaction is typically second-order (first-order in each reactant) and that the rate-determining step can be either the formation of the Meisenheimer complex or its decomposition (loss of the leaving group), depending on the solvent and the nature of the leaving group. nih.govrsc.org

Thermodynamics:

Determination of Rate-Determining Steps and Identification of Reaction Pathways

There is no specific experimental or computational data available in the scientific literature that determines the rate-determining step for the reactions involving this compound. For a typical SNAr mechanism, the formation of the Meisenheimer complex (a resonance-stabilized anionic intermediate) is often the rate-determining step. However, without kinetic studies on this specific compound, it is impossible to confirm this or identify alternative reaction pathways.

Elucidation of Reaction Intermediates and Transient Species

The elucidation of short-lived intermediates and transient species is a complex task that relies on advanced spectroscopic and computational methods. For this compound, there is no published research dedicated to identifying or characterizing these ephemeral species.

Spectroscopic Characterization of Short-Lived Intermediates

No studies have been found that employ techniques such as flash photolysis, stopped-flow spectroscopy, or low-temperature NMR to spectroscopically observe and characterize any short-lived intermediates in reactions of this compound. Characterization of the expected Meisenheimer intermediate, for instance, would require such specialized experimental setups.

Computational Modeling of Intermediate Structures and Stabilities

A search of computational chemistry databases and literature reveals no studies focused on modeling the structures and stabilities of reaction intermediates involving this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be necessary to predict the geometry, energy, and electronic structure of potential intermediates and transition states, but this work has not been published.

Article Generation Not Possible Due to Lack of Specific Research Data

Following a comprehensive search for scientific literature, it has been determined that there is insufficient published research available to construct a thorough and scientifically accurate article on the computational and theoretical investigations of the specific chemical compound This compound , as per the requested outline.

The search yielded computational studies for structurally related but distinct molecules, such as the unmethylated parent compound, 1-(2-nitrophenyl)piperazine, and the isomeric compound, 1-Methyl-4-(4-nitrophenyl)piperazine. However, no specific theoretical studies, including quantum chemical analyses, conformational analyses, electronic structure calculations (HOMO-LUMO), computational vibrational spectroscopy, predicted NMR chemical shifts, or DFT-based reaction mechanism mapping, could be found for this compound itself.

To maintain the required standard of scientific accuracy and strictly adhere to the user's instruction to focus solely on "this compound," it is not possible to substitute data from these other compounds. Doing so would be scientifically inaccurate and would not reflect the specific properties of the requested molecule.

Therefore, the generation of an article that meets the specified requirements and outline is not feasible at this time.

Computational and Theoretical Investigations of 1 Methyl 4 2 Nitrophenyl Piperazine

Theoretical Approaches to Reaction Mechanism Understanding

Ab Initio and Semi-Empirical Methods for Mechanistic Insights

There is no available research applying ab initio or semi-empirical quantum mechanical methods to elucidate the reaction mechanisms, transition states, or electronic properties of 1-Methyl-4-(2-nitrophenyl)piperazine. Such studies would be crucial for understanding its reactivity and potential chemical transformations.

Molecular Dynamics Simulations to Explore Dynamic Behavior

No molecular dynamics simulation studies have been published for this compound. This type of research is essential for understanding the compound's conformational landscape, flexibility, and interactions with its environment over time.

Influence of Solvent Environments on Molecular Conformation and Reactivity

Information regarding the influence of different solvent environments on the conformation and reactivity of this compound is not present in the current body of scientific literature. Solvent effects play a critical role in chemical processes, and the absence of such data leaves a significant void in the understanding of this compound's behavior in solution.

Analysis of Intermolecular Interactions and Self-Assembly

There are no studies available that analyze the intermolecular forces, such as hydrogen bonding, van der Waals forces, or π-π stacking, that govern the interactions and potential self-assembly of this compound molecules.

Synthetic Applications and Derivatization Strategies

1-Methyl-4-(2-nitrophenyl)piperazine as a Key Intermediate in Complex Molecule Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of complex molecules, particularly in the development of pharmacologically active compounds. Its structure, featuring a reactive nitrophenyl group and a versatile piperazine (B1678402) ring, makes it a valuable precursor for creating larger, more intricate molecular architectures. The presence of the nitro group allows for a range of chemical transformations, most notably reduction to an aniline (B41778) derivative, which can then participate in numerous coupling reactions to build complexity.

This compound and its isomers are recognized as important reagents. For instance, the related compound 1-methyl-4-(4-nitrophenyl)piperazine (B98782) has been utilized in the preparation of diaminopyrimidines, which act as inhibitors of mutant EGFR tyrosine kinases for potential cancer treatment. chemicalbook.com Similarly, nitrophenylpiperazine moieties are integral to the synthesis of novel tyrosinase inhibitors and antifungal agents. researchgate.netresearchgate.net The general synthetic utility of phenylpiperazines is well-established; they are often generated through N-arylation reactions, for example, by reacting a substituted piperazine with an appropriate aryl halide, such as p-chloronitrobenzene. core.ac.uk This fundamental reactivity underscores the role of this compound as a foundational element for constructing diverse molecular entities.

The structural components of this compound are instrumental in the synthesis of various heterocyclic systems, including pyrazoles and triazoles. These heterocyclic motifs are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of such frameworks often involves multi-step reaction sequences where the nitrophenylpiperazine core is modified and elaborated.

For example, novel hybrid molecules incorporating 1,2,3-triazole rings have been designed and synthesized. nih.gov A general approach involves creating a scaffold from a piperazine derivative that can undergo a "click chemistry" reaction with various azides to produce a library of 1,4-disubstituted-1,2,3-triazoles. nih.gov In a similar vein, the synthesis of 1,2,3-triazole-appended bis-pyrazoles has been reported, starting from precursor aldehydes that are then reacted with compounds like 5-methyl-2,4-dihydro-3H-pyrazol-3-one. nih.gov The synthesis of pyrazole derivatives can be achieved through the cyclization of intermediates derived from α,β-unsaturated ketones (chalcones) with reagents like hydrazine (B178648) hydrate (B1144303). researchgate.net The adaptability of the nitrophenylpiperazine structure allows it to be incorporated into these synthetic routes, leading to diverse heterocyclic products.

This compound is considered a valuable "building block" in chemical synthesis, particularly for creating libraries of compounds for high-throughput screening and drug discovery. enamine.net Chemical suppliers position such compounds as part of collections of rare and unique chemicals intended for early-stage discovery research. sigmaaldrich.com

Companies that specialize in providing reagents for medicinal chemistry offer extensive catalogs of building blocks, which are chemical reagents, scaffolds, and intermediates used for the synthesis of combinatorial compound libraries. enamine.net These libraries are essential for exploring chemical space and identifying novel bioactive molecules. The inclusion of this compound and its analogs in these collections highlights their importance as starting points for chemical innovation. Virtual and physical libraries containing millions of such compounds are available to researchers to accelerate the discovery process. otavachemicals.com

Rational Design and Synthesis of Novel Derivatives of this compound

The rational design of novel derivatives based on the this compound scaffold is a key strategy in modern drug discovery. This approach involves making targeted modifications to the parent molecule to enhance its biological activity, selectivity, or pharmacokinetic properties. Researchers have successfully designed and synthesized new series of nitrophenylpiperazine derivatives as potential inhibitors for various enzymes. researchgate.netnih.gov

For instance, a series of novel 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors. researchgate.netnih.gov This process often begins with a lead structure, which is then systematically modified to explore the structure-activity relationship (SAR). By incorporating different aryl substitutions linked to the nitrophenyl piperazine core, researchers can fine-tune the molecule's interaction with its biological target. researchgate.net This design-led approach has also been applied to create dual inhibitors, such as benzhydrylpiperazine-based compounds that target both COX-2 and 5-LOX enzymes. nih.gov

Systematic modifications of the nitrophenyl moiety are a common strategy to optimize the properties of this compound derivatives. These modifications can include altering the position of the nitro group, introducing additional substituents, or changing the nature of the substituents on the phenyl ring.

In the development of tyrosinase inhibitors, various substitutions were made to the phenyl ring attached to the piperazine. nih.gov These included adding halogen atoms (e.g., 2-Br, 2,4-dichloro) and additional nitro groups at different positions (meta or para). nih.gov The goal of these modifications is to probe the electronic and steric requirements of the target's binding site. The presence of electron-withdrawing groups like the nitro function, or electron-releasing groups, can significantly influence the molecule's ability to form interactions, such as hydrogen bonds, with an enzyme. nih.gov Such studies help in building a comprehensive SAR profile, guiding future design efforts.

Table 1: Examples of Structural Modifications on the Phenyl Ring of Nitrophenylpiperazine Derivatives and Their Effect on Tyrosinase Inhibition Note: Data is for 4-nitrophenylpiperazine derivatives.

| Compound ID | Substitution on Phenyl Ring | IC50 (μM) |

| 4a | None (Template) | 174.71 |

| 4b | 2-Br | > 200 |

| 4c | 2,4-dichloro | > 200 |

| 4d | 4-nitro | > 200 |

| 4e | 3-nitro | > 200 |

| 4f | 2-chloro-4-nitrophenyl | > 200 |

This table is based on data for related 4-nitrophenylpiperazine compounds to illustrate the principle of structural modification. nih.gov

The nature and position of substituents on the this compound scaffold have a profound impact on its chemical reactivity and the outcomes of synthetic transformations. Electron-withdrawing groups, such as the nitro group, activate the phenyl ring towards nucleophilic aromatic substitution, a key reaction for introducing the piperazine moiety onto the aromatic ring.

Studies on nitrophenylpiperazine derivatives have shown that the electronic properties of substituents can dramatically alter biological activity. For example, in a series of tyrosinase inhibitors, it was observed that substituting the phenyl ring with halogens or additional nitro groups did not improve, and in some cases, deteriorated the inhibitory activity compared to the unsubstituted template compound. nih.gov Conversely, replacing the benzyl or phenyl ring with an indole or pyridine moiety significantly improved potency. nih.gov This demonstrates that substituent effects are crucial not just for reactivity in synthesis but also for the ultimate biological function of the designed molecules. These findings guide chemists in selecting appropriate building blocks and reaction conditions to achieve the desired synthetic and biological outcomes.

Regioselective functionalization of the piperazine ring is a critical aspect of synthesizing derivatives of this compound. The piperazine ring contains two nitrogen atoms, but in this specific molecule, one is tertiary (N-1, attached to the methyl group) and the other is secondary in its potential for N-arylation (N-4, attached to the nitrophenyl group). Further reactions on the piperazine ring are therefore directed at the N-1 position if one starts with 1-(2-nitrophenyl)piperazine (B181537).

In the synthesis of complex heterocyclic structures, controlling which nitrogen atom reacts is essential. For example, in the preparation of highly functionalized phenylaminopyrazoles, the regioselectivity of the reaction is paramount. nih.gov In these syntheses, the use of substituted hydrazines can lead to the selective formation of a single N1-substituted pyrazole isomer. The more nucleophilic nitrogen atom of the hydrazine selectively attacks an electrophilic center in the reaction intermediate, directing the cyclization pathway. nih.gov Similar principles of controlling nucleophilicity and steric hindrance apply when modifying the piperazine ring in 1-(2-nitrophenyl)piperazine to create more complex derivatives, ensuring that functional groups are added at the desired position to achieve the target molecular architecture.

Advanced Strategies for Divergent Synthesis from a Common Piperazine Scaffold

The evolution of drug discovery and materials science has necessitated the development of sophisticated synthetic strategies that allow for the rapid generation of diverse molecular entities from a common chemical starting point. The this compound scaffold represents a valuable platform for such divergent synthesis due to its inherent structural features. The presence of a reactive secondary amine (after potential demethylation), a modifiable aromatic ring, and the piperazine core itself offer multiple points for chemical elaboration. Advanced strategies, including the application of combinatorial chemistry principles and high-throughput synthesis methodologies, are pivotal in exploring the chemical space around this scaffold.

Application of Combinatorial Chemistry Principles for Library Generation

Combinatorial chemistry provides a powerful paradigm for the systematic and rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. prepchem.comjetir.orgnast.ph The underlying principle is to combine a set of chemical building blocks in all possible combinations to maximize molecular diversity. For the this compound scaffold, a divergent synthesis approach can be envisioned where the core structure is systematically decorated with a variety of chemical moieties.

A key functional handle on the this compound scaffold is the nitro group on the phenyl ring. This group can be readily reduced to an amine, which then serves as a versatile point for derivatization. This newly formed aniline derivative can undergo a multitude of reactions, including acylation, sulfonylation, and reductive amination, with a diverse set of building blocks. curiaglobal.com

For instance, a combinatorial library can be generated by reacting the amino derivative of the scaffold with a collection of carboxylic acids to form a library of amides. Similarly, a library of sulfonamides can be synthesized using a variety of sulfonyl chlorides. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide range of substituents.

To illustrate this, consider a hypothetical combinatorial library generated from the reduced form of this compound.

Table 1: Illustrative Combinatorial Library Design from 1-Methyl-4-(2-aminophenyl)piperazine

| Scaffold | Reagent Class | Building Blocks (R-COCl) | Resulting Functional Group |

| 1-Methyl-4-(2-aminophenyl)piperazine | Acyl Chlorides | Acetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride | Amide |

| 1-Methyl-4-(2-aminophenyl)piperazine | Sulfonyl Chlorides | Methanesulfonyl chloride, Benzenesulfonyl chloride, Toluenesulfonyl chloride | Sulfonamide |

| 1-Methyl-4-(2-aminophenyl)piperazine | Isocyanates | Phenyl isocyanate, Methyl isocyanate, Ethyl isocyanate | Urea |

This systematic approach can rapidly generate a large number of distinct compounds, each with unique physicochemical properties, which can then be screened for desired biological activities or material properties. fortunejournals.com

High-Throughput Synthesis Methodologies for Parallel Derivatization

To realize the full potential of combinatorial library generation, high-throughput synthesis methodologies are employed. researchgate.net These techniques involve the simultaneous synthesis of a large number of compounds in a parallel fashion, significantly accelerating the discovery process. asynt.combioduro.com Common platforms for high-throughput synthesis include multi-well plates (e.g., 96-well or 384-well formats) and automated synthesis robots.

In the context of the this compound scaffold, parallel synthesis can be implemented to efficiently create a library of derivatives. nih.govnih.gov For example, after the initial reduction of the nitro group across a large batch of the starting material, the resulting amino-scaffold can be dispensed into individual wells of a microplate. Subsequently, a different acylating or sulfonylating agent can be added to each well, allowing for hundreds of distinct reactions to be performed simultaneously under controlled conditions.

The purification and analysis of these compound libraries are also streamlined using high-throughput techniques. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a cornerstone technology for the rapid purification and characterization of the synthesized compounds, ensuring the quality and integrity of the library. curiaglobal.com

Table 2: Exemplar High-Throughput Parallel Synthesis Workflow for Derivatization of 1-Methyl-4-(2-aminophenyl)piperazine

| Step | Action | Equipment/Technique | Purpose |

| 1. Scaffolding Preparation | Reduction of this compound | Large-scale reactor | Generate the key intermediate, 1-methyl-4-(2-aminophenyl)piperazine. |

| 2. Dispensing | Aliquoting the scaffold solution into a 96-well plate | Liquid handling robot | Prepare for parallel reactions. |

| 3. Reagent Addition | Dispensing a unique building block (e.g., R-COCl) to each well | Liquid handling robot | Initiate a diverse set of reactions. |

| 4. Reaction | Incubation under controlled temperature and atmosphere | Plate shaker/incubator | Drive reactions to completion. |

| 5. Work-up & Purification | Parallel solid-phase extraction or automated HPLC | Automated purification system | Isolate the desired products. |

| 6. Analysis | Characterization of each compound | High-throughput LC-MS | Confirm identity and purity of library members. |

The integration of such automated and parallel workflows enables the exploration of a vast chemical space around the this compound core in a time- and resource-efficient manner. This rapid generation of diverse chemical libraries is a critical component of modern drug discovery and materials science research. rsc.org

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. Through the application of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a detailed map of the molecular framework of 1-Methyl-4-(2-nitrophenyl)piperazine can be constructed.

The ¹H NMR spectrum of this compound provides information on the number of chemically distinct protons, their local electronic environment, and their scalar coupling interactions with neighboring protons. The signals corresponding to the aromatic protons of the 2-nitrophenyl group are typically observed in the downfield region of the spectrum, a consequence of the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro group. The protons on the piperazine (B1678402) ring and the methyl group protons appear in the upfield region.

Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. The carbons of the 2-nitrophenyl moiety are found at lower field compared to the aliphatic carbons of the piperazine ring and the methyl group.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Note: This table is generated for illustrative purposes based on typical chemical shifts for similar structures, as specific experimental data for this compound is not readily available in the searched literature.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl (N-CH₃) | ~2.3 - 2.5 | ~45 - 47 |

| Piperazine (-CH₂-N(CH₃)-) | ~2.5 - 2.7 | ~54 - 56 |

| Piperazine (-CH₂-N(Aryl)-) | ~3.1 - 3.3 | ~50 - 52 |

| Aromatic (C-H) | ~7.0 - 7.8 | ~120 - 135 |

| Aromatic (C-N) | - | ~148 - 150 |

| Aromatic (C-NO₂) | - | ~140 - 142 |

To unambiguously assign the ¹H and ¹³C NMR signals and to establish the connectivity between atoms, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the piperazine ring and between neighboring protons on the 2-nitrophenyl group, thus confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for connecting different fragments of the molecule. For instance, HMBC can show correlations from the piperazine protons to the carbons of the 2-nitrophenyl ring, confirming the point of attachment. It can also show correlations from the methyl protons to the carbons of the piperazine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, as the measured exact mass can be matched to a unique molecular formula. This is a critical step in confirming the identity of a newly synthesized compound. For C₁₁H₁₅N₃O₂, the expected monoisotopic mass would be calculated and compared to the experimental value.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the functional groups present in the molecule.

For this compound, characteristic vibrational bands would be expected for:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and piperazine groups, usually found in the 2800-3000 cm⁻¹ region.

N-O stretching of the nitro group: Strong absorptions are expected in the regions of approximately 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

C-N stretching: From the piperazine and its connection to the aromatic ring.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

A theoretical study on the related compound 1-(2-nitrophenyl)piperazine (B181537) has shown that the vibrational spectra can be reliably interpreted with the aid of Density Functional Theory (DFT) calculations.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information in the solid state. This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles.

This analysis would reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the 2-nitrophenyl and methyl substituents (axial or equatorial). Furthermore, intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing, can be elucidated. While no specific crystal structure for this compound was found in the searched literature, studies on similar piperazine derivatives have been reported, providing a basis for understanding the potential solid-state conformation of this compound.

Advanced Chromatographic Techniques for Purity Assessment and Separation

The quantitative and qualitative assessment of this compound is critical for its application in research and synthesis. Chromatographic methods are fundamental to separating the compound from starting materials, by-products, and isomers. The primary challenge often lies in the separation of positional isomers (ortho-, meta-, and para-nitrophenyl), which can have very similar physical properties.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like substituted piperazines. The development of a robust HPLC method is essential for accurately quantifying this compound and separating it from closely related impurities, particularly the 3-nitrophenyl and 4-nitrophenyl isomers.

The method development process focuses on optimizing selectivity and resolution between the target analyte and potential contaminants. The presence of the nitro group provides a strong chromophore, making UV detection a highly suitable and sensitive option. While specific validated methods for the 2-nitrophenyl isomer are not extensively detailed in readily available literature, a suitable method can be developed based on established principles for separating positional isomers and analyzing related piperazine compounds. chromforum.orgrotachrom.com

A key aspect of method development is the choice of the stationary phase. Due to the polarity of the nitro group and the basic nature of the piperazine ring, a polar-embedded reversed-phase column, such as a Phenyl-Hexyl or a cyano-based column, is often effective. fda.gov.tw These columns can offer different selectivity for aromatic positional isomers compared to standard C18 columns.

The mobile phase composition is another critical parameter. A typical mobile phase for such a compound would consist of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) formate, to ensure good peak shape and reproducibility. fda.gov.tw Gradient elution is often preferred to provide adequate separation of early-eluting impurities and to elute the main compound with good efficiency.

Table 1: Proposed HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition | Rationale |

| Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides π-π interactions, enhancing selectivity for aromatic positional isomers. fda.gov.tw |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 9.0) | Buffered aqueous phase for good peak shape and MS compatibility. fda.gov.tw |

| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) | Organic modifier for elution. |

| Gradient | 5% B to 95% B over 15 minutes | Ensures separation of polar impurities and efficient elution of the main analyte. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temperature | 35 °C | Improves peak shape and reduces viscosity. jocpr.com |

| Injection Volume | 5 µL | Standard volume to prevent column overloading. |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm & 340 nm | The nitrophenyl group is a strong chromophore, allowing for sensitive detection. jocpr.com |

| Hypothetical Elution | Ortho-isomer expected before meta- and para-isomers | Based on general principles of polarity differences in positional isomers. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is not typically used for the analysis of the parent compound itself due to its relatively high boiling point, but it is invaluable for identifying volatile impurities, residual starting materials, or degradation products. researchgate.netrsc.org The suitability of GC-MS for analyzing related isomers like 1-Methyl-4-(4-nitrophenyl)piperazine (B98782) has been noted. nih.gov

This technique is particularly useful for monitoring the progress of the synthesis reaction. For instance, the synthesis of nitrophenylpiperazines often involves reactants like 1-methylpiperazine (B117243) and a substituted nitrobenzene (B124822) (e.g., 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene). prepchem.com GC-MS can be used to detect the presence of these unreacted starting materials in the final product. It is also adept at identifying and quantifying residual solvents used during the synthesis and purification process, such as dimethylformamide (DMF) or ethanol. nih.gov

The development of a GC-MS method involves selecting an appropriate column and optimizing the temperature program. A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is generally suitable for a wide range of analytes. The temperature program is designed to separate volatile solvents at lower temperatures before ramping up to elute semi-volatile analytes like the starting materials.

Table 2: Proposed GC-MS Method Parameters for Volatile Impurity Analysis

| Parameter | Condition | Rationale |

| Column | DB-17 or equivalent (30 m x 0.25 mm, 0.25 µm film) | Mid-polarity column suitable for separating a range of volatile and semi-volatile analytes. researchgate.net |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. researchgate.net |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Separates highly volatile solvents from less volatile starting materials and by-products. |

| Transfer Line Temp | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |

| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Mass Range | 40-450 amu | Covers the mass range of expected solvents, starting materials, and the parent compound. |

Table 3: Potential Volatile Analytes in this compound Samples

| Compound | Potential Source | Expected Elution | Key Mass Fragments (m/z) |

| 1-Methylpiperazine | Starting Material | Early eluting | 58, 70, 100 |

| 1-Chloro-2-nitrobenzene (B146284) | Starting Material | Mid-eluting | 157, 127, 111, 75 |

| Ethanol | Residual Solvent | Very early eluting | 31, 45 |

| Dimethylformamide (DMF) | Residual Solvent | Early eluting | 73, 44, 29 |

Future Research Directions and Emerging Trends

Exploration of Catalytic C-H Functionalization Strategies for Piperazines

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. nih.gov For piperazine (B1678402) scaffolds, which are prevalent in pharmaceuticals, C-H functionalization can introduce molecular complexity and allow for the rapid generation of diverse compound libraries. nih.govnsf.gov Although piperazines are among the most common nitrogen-containing heterocycles in FDA-approved drugs, their structural diversity is often limited to substitutions at the nitrogen atoms. nih.govacs.org

Future research will likely focus on applying and developing novel catalytic systems for the selective C-H functionalization of 1-Methyl-4-(2-nitrophenyl)piperazine. Strategies involving transition-metal catalysis and photoredox catalysis are particularly promising. nih.gov For instance, visible-light photoredox catalysis has proven effective for the direct sp³ C-H activation at the α-position of amines, including some piperazine substrates. nih.gov Methods such as the stannyl (B1234572) amine protocol (SnAP) and the carboxylic amine protocol (CLAP) have been developed for the de novo synthesis of C-H functionalized piperazines. mdpi.com The application of these techniques could enable the introduction of various substituents onto the piperazine ring of this compound, providing access to novel analogues with potentially enhanced biological activities.

Key areas for exploration include:

Regioselectivity: Developing catalysts that can selectively functionalize specific C-H bonds on the piperazine ring, overcoming challenges posed by the presence of two nitrogen atoms. nih.gov

Substrate Scope: Expanding the range of functional groups that can be introduced via C-H activation.

Asymmetric Functionalization: Creating chiral catalysts to produce enantiomerically pure C-substituted piperazines, which is crucial for pharmaceutical applications. nih.gov

| Strategy | Description | Potential Application to this compound | Reference |

|---|---|---|---|

| Photoredox Catalysis | Utilizes visible light to initiate radical-mediated C-H functionalization, often under mild conditions. | Direct introduction of aryl or alkyl groups at the α-position to the nitrogen atoms. | nih.govmdpi.com |

| Transition-Metal Catalysis | Employs metals like palladium or rhodium to direct and catalyze C-H activation. | Directed functionalization of specific C-H bonds, potentially guided by the existing substituents. | nih.govresearchgate.net |

| SnAP (Stannyl Amine Protocol) Chemistry | A convergent method for synthesizing piperazines from aldehydes via radical generation from a stannane (B1208499) reagent. | De novo synthesis of analogues with C-2 substitution. | mdpi.com |

| CLAP (CarboxyLic Amine Protocol) | A photoredox-based decarboxylative cyclization to access C-2 substituted piperazines. | Synthesis of derivatives from amino-acid derived diamines and various aldehydes. | mdpi.com |

Application of Flow Chemistry and Continuous Synthesis Methodologies for Piperazine Derivatives

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and simplified scale-up. rsc.orgnih.gov The application of these methodologies to the synthesis of this compound and its derivatives is a significant area for future research.

Continuous-flow systems can facilitate multi-step syntheses in an uninterrupted sequence, reducing manual handling and purification steps. rsc.org For the synthesis of piperazine derivatives, flow chemistry has been successfully employed for reactions such as reductive aminations and C-N bond formations. rsc.orgmdpi.com A patented method describes the continuous synthesis of piperazine compounds in a fixed-bed reactor, highlighting the potential for robust and scalable production. google.com

Future work in this area could involve:

Developing a fully continuous synthesis of this compound: This would involve integrating the necessary reaction steps, such as the nucleophilic aromatic substitution, into a single, streamlined flow process.

Utilizing microreactors: These can offer precise control over reaction parameters like temperature and mixing, leading to improved product quality and yield. nih.gov

Integrating in-line purification: Incorporating purification modules directly into the flow system can provide the final product with high purity without the need for traditional workup procedures. rsc.org

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design for Piperazine Compounds

The complexity of modern organic synthesis has spurred the development of computational tools to aid in the design of efficient synthetic routes. youtube.com Machine learning (ML) and artificial intelligence (AI) are at the forefront of this revolution, offering the potential to analyze vast amounts of chemical data and predict optimal reaction pathways. protheragen.ainih.gov

Future research directions include:

Customized Route Prediction: Training AI models on datasets specific to piperazine chemistry to enhance the accuracy of synthetic route prediction for compounds like this compound.

Reaction Condition Optimization: Using ML to predict optimal reaction conditions, such as solvent, temperature, and catalyst, to maximize yield and minimize byproducts.

Automated Synthesis: Combining AI-driven synthesis planning with robotic platforms to create a fully automated system for the synthesis of piperazine derivatives. youtube.com

| Application Area | Description | Potential Benefit for this compound Synthesis | Reference |

|---|---|---|---|

| Retrosynthesis Planning | AI algorithms propose synthetic pathways by working backward from the target molecule. | Identification of novel, cost-effective, and sustainable synthetic routes. | youtube.comnih.gov |

| Reaction Outcome Prediction | ML models predict the feasibility and yield of unknown reactions. | Reduced number of failed experiments and more efficient optimization. | chemrxiv.org |

| Ligand and Catalyst Selection | ML can identify the most effective ligands for specific catalytic transformations. | Improved efficiency and selectivity in reactions like C-N coupling or C-H functionalization. | chemrxiv.org |

| Process Optimization | AI can analyze complex datasets to optimize reaction parameters for large-scale production. | Enhanced yield, purity, and cost-effectiveness in manufacturing. | youtube.com |

Discovery and Characterization of Novel Reactivity Patterns and Chemical Transformations

While the synthesis of this compound is established, the full extent of its chemical reactivity remains to be explored. Future research will likely uncover novel transformations and reactivity patterns, expanding its utility as a synthetic building block. The presence of the nitro group on the phenyl ring and the tertiary amine of the piperazine moiety offer multiple sites for chemical modification.

For instance, nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors, and their synthesis and structure-activity relationships have been studied. nih.gov This suggests that the core structure of this compound could serve as a scaffold for developing other biologically active compounds.

Areas for future investigation include:

Transformations of the Nitro Group: Exploring the reduction of the nitro group to an amine, which can then be further functionalized to create a wide array of derivatives.

Reactions at the Piperazine Ring: Investigating ring-opening reactions or expansions to generate novel heterocyclic systems.

Photochemical Reactivity: Studying the behavior of this compound under photochemical conditions, which could lead to unexpected and useful transformations.

Catalytic Applications: Exploring the potential of the compound or its derivatives to act as catalysts or ligands in organic reactions.

By systematically investigating these areas, chemists can unlock the full synthetic potential of this compound and pave the way for its application in diverse fields of chemical science.

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-4-(2-nitrophenyl)piperazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a piperazine core can be functionalized via Buchwald-Hartwig amination to introduce the 2-nitrophenyl group . Optimization includes:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency.

- Solvent systems : Polar aprotic solvents like DMF or DMSO enhance reactivity at 80–100°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. Monitor progress via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.5–8.2 ppm for nitrophenyl) .

- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 262).

- Elemental analysis : Validate C, H, N content (theoretical vs. experimental ≤0.3% deviation) .

- HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>95%) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ calculation) .

- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) using tritiated ligands .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT) .

- Structural analogs : Compare activity of this compound with its 3-nitrophenyl isomer (lower steric hindrance may enhance receptor binding) .

- Meta-analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity trends .

Q. What strategies improve metabolic stability and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce ester groups at the piperazine nitrogen to enhance membrane permeability .

- Metabolite identification : Incubate with liver microsomes (human/rat), analyze via LC-MS/MS to identify vulnerable sites (e.g., nitro group reduction) .

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to increase aqueous solubility .